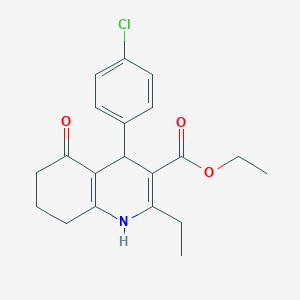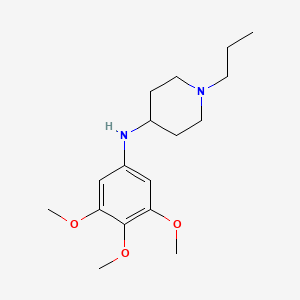![molecular formula C18H26N2OS2 B5088816 2-[(2,6-diethylphenyl)amino]-2-oxoethyl 1-piperidinecarbodithioate](/img/structure/B5088816.png)
2-[(2,6-diethylphenyl)amino]-2-oxoethyl 1-piperidinecarbodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,6-diethylphenyl)amino]-2-oxoethyl 1-piperidinecarbodithioate is a chemical compound that has been widely used in scientific research. It is commonly referred to as DEPAC or DEPCD and is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Mécanisme D'action
DEPAC inhibits acetylcholinesterase by binding to the enzyme's active site. This prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter in the synaptic cleft. This accumulation results in prolonged stimulation of the postsynaptic neuron, leading to enhanced cholinergic neurotransmission.
Biochemical and Physiological Effects:
DEPAC has been shown to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to increase acetylcholine levels in the brain, leading to enhanced cognitive function. DEPAC has also been shown to have anticonvulsant properties and may be effective in the treatment of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DEPAC in lab experiments is its ability to selectively inhibit acetylcholinesterase without affecting other enzymes. This allows for more precise studies of the role of acetylcholine in various physiological processes. One limitation of using DEPAC is its potential toxicity, as acetylcholinesterase inhibitors can lead to the accumulation of acetylcholine in non-cholinergic neurons, leading to adverse effects.
Orientations Futures
DEPAC has shown promise in the treatment of Alzheimer's disease and epilepsy. Future research could focus on developing more selective acetylcholinesterase inhibitors with fewer side effects. Additionally, DEPAC could be studied for its potential use in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis.
Conclusion:
DEPAC is a potent inhibitor of acetylcholinesterase that has been widely used in scientific research. Its ability to selectively inhibit acetylcholinesterase has led to its use in the study of various physiological processes. DEPAC has shown promise in the treatment of Alzheimer's disease and epilepsy and could be studied for its potential use in the treatment of other neurological disorders. Future research could focus on developing more selective acetylcholinesterase inhibitors with fewer side effects.
Méthodes De Synthèse
DEPAC can be synthesized by reacting 2,6-diethylphenylamine with 1-piperidinecarbodithioic acid chloride in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that can be purified by recrystallization.
Applications De Recherche Scientifique
DEPAC has been used in various scientific research studies due to its ability to inhibit acetylcholinesterase. It has been studied for its potential use in the treatment of Alzheimer's disease, a neurodegenerative disorder characterized by a loss of cognitive function. DEPAC has also been used in the study of nerve agents, as acetylcholinesterase inhibitors are effective antidotes for nerve agent poisoning.
Propriétés
IUPAC Name |
[2-(2,6-diethylanilino)-2-oxoethyl] piperidine-1-carbodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2OS2/c1-3-14-9-8-10-15(4-2)17(14)19-16(21)13-23-18(22)20-11-6-5-7-12-20/h8-10H,3-7,11-13H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUWZENEHWOKRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CSC(=S)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]-N-[(5-propyl-1H-pyrazol-3-yl)methyl]acetamide](/img/structure/B5088736.png)
![4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5088744.png)
![1-ethyl-4-(3-{1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B5088757.png)
![2-isopropyl-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5088764.png)


![N'-[2-(dimethylamino)-4-quinolinyl]-N,N-dimethylimidoformamide oxalate](/img/structure/B5088789.png)
![6-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B5088794.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-2-methylcyclohexanamine](/img/structure/B5088795.png)

![3-benzyl-2-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5088808.png)

![N-{2-[(4-methoxybenzoyl)amino]benzoyl}tryptophan](/img/structure/B5088836.png)
![3-[(4-methylphenyl)amino]-2-oxo-3-indolinecarbonitrile](/img/structure/B5088839.png)